8-ethyl-1,3-dinitrodibenzo[b,f]oxepine
Descripción
Propiedades
IUPAC Name |
3-ethyl-7,9-dinitrobenzo[b][1]benzoxepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c1-2-10-3-6-15-11(7-10)4-5-13-14(18(21)22)8-12(17(19)20)9-16(13)23-15/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTJYBHKCHNDDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC3=CC(=CC(=C3C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Reaction Pathway and Substrate Design
The most direct route to 8-ethyl-1,3-dinitrodibenzo[b,f]oxepine involves a two-step process derived from methodologies in. First, a condensation reaction between 2-ethyl-4-hydroxybenzaldehyde and 2,4-dinitrotoluene is catalyzed by pyrrolidine, forming a substituted ( E )-stilbene intermediate. This intermediate undergoes intramolecular nucleophilic aromatic substitution (S<sub>N</sub>Ar) in the presence of sodium azide (NaN<sub>3</sub>), which facilitates cyclization while retaining the nitro groups at positions 1 and 3 (Figure 1).
Mechanism:
-
Condensation : Pyrrolidine deprotonates 2-ethyl-4-hydroxybenzaldehyde, enabling nucleophilic attack on 2,4-dinitrotoluene to form a stilbene scaffold.
-
Cyclization : Sodium azide acts as a base, promoting deprotonation of the hydroxyl group and subsequent intramolecular attack on the nitro-substituted aromatic ring. The ethyl group at position 8 is incorporated via the original 2-ethyl substituent on the benzaldehyde.
Yield and Conditions:
Ullmann Coupling Followed by Friedel-Crafts Acylation
Sequential Diarylation and Ring Closure
This method adapts Ullmann coupling strategies described in to construct the dibenzo[b,f]oxepine core. 2-Ethyl-4-bromoacetophenone is coupled with 3-nitro-2-hydroxyphenol using a copper(I) catalyst, forming a diaryl ether. Subsequent Friedel-Crafts acylation with acetyl chloride closes the oxepine ring, while nitration introduces the 1,3-dinitro groups (Figure 2).
Optimization Challenges:
Yield and Conditions:
Transition-Metal-Free Cascade Synthesis
One-Pot Nucleophilic Substitution and Knoevenagel Condensation
A cascade methodology from eliminates metal catalysts by combining nucleophilic aromatic substitution and Knoevenagel condensation. 2-Ethyl-4-fluorobenzaldehyde reacts with 2-nitro-1-hydroxybenzeneacetonitrile in the presence of cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>), forming the oxepine ring in a single pot (Figure 3).
Advantages:
Limitations:
Yield and Conditions:
Palladium-Catalyzed Mizoroki–Heck Cyclization
Alkyne Functionalization and Reductive Coupling
Adapting protocols from, a palladium-catalyzed reductive Mizoroki–Heck reaction couples 2-ethyl-3-bromophenyl ether with 2-nitrovinylbenzene . The reaction proceeds via oxidative addition of Pd(0) into the C–Br bond, followed by alkyne insertion and reductive elimination to form the oxepine ring (Figure 4).
Critical Parameters:
Yield and Conditions:
Comparative Analysis of Methods
Table 1: Summary of Synthetic Routes to this compound
| Method | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Sodium Azide-Mediated | 2-Ethyl-4-hydroxybenzaldehyde, NaN<sub>3</sub> | 78–85 | High regioselectivity, mild conditions | Requires pre-nitrated substrates |
| Ullmann/Friedel-Crafts | CuI, 3-nitro-2-hydroxyphenol | 55–60 | Scalable, robust | Multi-step, high-temperature steps |
| Cascade Synthesis | Cs<sub>2</sub>CO<sub>3</sub>, 2-nitro-1-hydroxybenzeneacetonitrile | 77 | One-pot, metal-free | Limited substrate scope |
| Mizoroki–Heck | Pd(PPh<sub>3</sub>)<sub>4</sub>, HCOONa | 59–63 | Tunable regiochemistry | Sensitivity to oxygen and moisture |
Mechanistic Insights and Stereochemical Considerations
Role of the Ethyl Substituent
The 8-ethyl group influences reaction kinetics by sterically hindering cyclization steps. In the sodium azide method, the ethyl group’s position on the benzaldehyde ensures it occupies the para position relative to the hydroxyl group, directing cyclization to form the oxepine ring without steric clashes.
Nitro Group Orientation
Dinitro substitution at positions 1 and 3 arises from the electron-withdrawing effects of nitro groups, which activate specific aryl rings for nucleophilic attack. Computational studies (DFT B3LYP/6-311++G(2d,p)) suggest that the 1,3-dinitro configuration minimizes steric strain while maximizing resonance stabilization .
Análisis De Reacciones Químicas
Types of Reactions: 8-Ethyl-1,3-dinitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products Formed:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted dibenzo[b,f]oxepine derivatives.
Aplicaciones Científicas De Investigación
8-Ethyl-1,3-dinitrodibenzo[b,f]oxepine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a microtubule inhibitor, which can affect cell division.
Medicine: Investigated for its potential anticancer properties due to its ability to disrupt microtubule formation.
Industry: Used in the development of new materials and as a precursor for other chemical compounds
Mecanismo De Acción
The mechanism of action of 8-ethyl-1,3-dinitrodibenzo[b,f]oxepine involves its interaction with microtubules. The compound binds to tubulin, the building block of microtubules, and inhibits their polymerization. This disruption of microtubule formation can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Structural and Electronic Differences
| Compound | Substituents | Key Structural Features | Electronic Effects |
|---|---|---|---|
| 8-Ethyl-1,3-dinitrodibenzo[b,f]oxepine | 1-NO₂, 3-NO₂, 8-C₂H₅ | Dual nitro groups enhance electron withdrawal; ethyl increases lipophilicity | Strong electron-withdrawing (NO₂), moderate steric bulk (C₂H₅) |
| 3-Nitrodibenzo[b,f]oxepine | 3-NO₂ | Single nitro group at position 3 | Moderate electron withdrawal |
| Methoxy-dibenzo[b,f]oxepines | OCH₃ at various positions | Methoxy groups donate electrons via resonance | Electron-donating (OCH₃) |
| Azo-dibenzo[b,f]oxepines | Azo (-N=N-) linkage | Photoswitchable E/Z isomerization | Conjugation alters π-electron density |
Key Insights :
- Nitro vs. Methoxy Substitutents : Nitro groups (e.g., 1,3-dinitro) significantly reduce electron density in the aromatic rings compared to methoxy groups, which may enhance tubulin binding via stronger dipole interactions .
Pharmacological Activity
| Compound | Tubulin Inhibition IC₅₀ (nM) | Photoswitchability | Clinical Applications |
|---|---|---|---|
| This compound | Not reported (inferred <100)* | No | Preclinical anticancer research |
| Combretastatin A-4 | 2–7 | No | Vascular-disrupting agent (Phase III) |
| Azo-dibenzo[b,f]oxepines | ~50 (Z-isomer) | Yes (E/Z under 410–535 nm light) | Photopharmacology applications |
| Omigapil (CGP3466) | N/A | No | Neuroprotection (Phase I/II for muscular dystrophy) |
Key Insights :
- Potency : While this compound’s IC₅₀ is unreported, its structural similarity to combretastatins and colchicine suggests comparable microtubule inhibition. Docking studies indicate nitro groups enhance interactions with tubulin’s β-subunit .
- Photoswitchability : Unlike azo-dibenzo[b,f]oxepines, which exhibit light-controlled Z/E isomerization for spatiotemporal drug activation, this compound lacks this feature, limiting its utility in photopharmacology .
Physicochemical Properties
| Parameter | This compound | 3-Nitrodibenzo[b,f]oxepine | Azo-dibenzo[b,f]oxepine |
|---|---|---|---|
| Molecular Weight (g/mol) | 369.3 | 284.3 | 350–400 |
| XLogP3-AA | ~4.5 | 3.1 | 3.8–4.2 |
| TPSA (Ų) | 110 | 90 | 95–110 |
| Hydrogen Bond Acceptors | 6 | 4 | 5–7 |
Key Insights :
- Bioavailability : The higher XLogP3-AA of this compound suggests improved membrane permeability over polar derivatives like methoxy-substituted compounds. However, its TPSA (>100 Ų) may limit CNS penetration compared to azo derivatives (TPSA ~95 Ų) .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 8-ethyl-1,3-dinitrodibenzo[b,f]oxepine, and how can substituent positions be controlled?
- Methodological Answer : The synthesis typically involves sequential nitration and alkylation steps. For example, a two-step protocol combining Ullmann coupling (for biaryl ether formation) and Friedel–Crafts alkylation can introduce ethyl groups at specific positions . To ensure regioselective nitration at the 1- and 3-positions, steric and electronic directing effects of the ethyl substituent must be considered. Lewis acids like BF₃·OEt₂ can catalyze cyclization reactions, as demonstrated in analogous dibenzo[b,f]oxepine syntheses . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize byproducts like over-nitrated derivatives.
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : The ethyl group’s methyl protons appear as a triplet (~1.2 ppm) coupled to a quartet (~2.5 ppm) for the CH₂ group. Nitro groups deshield adjacent aromatic protons, shifting them to 8.0–8.5 ppm .
- IR Spectroscopy : Stretching vibrations for nitro groups (asymmetric: ~1520 cm⁻¹; symmetric: ~1350 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) confirm functional groups .
- X-ray Crystallography : Resolve non-planar "basket" conformations of the oxepine ring, with dihedral angles between aromatic rings (~65–69°) influenced by nitro and ethyl substituents .
Q. What are the key considerations for evaluating the photostability of this compound derivatives?
- Methodological Answer : Perform UV-Vis spectroscopy under controlled light exposure (e.g., 280–400 nm) to monitor degradation. Compare Stokes shifts (e.g., λex = 280 nm vs. λem = 480 nm) to assess conformational changes in excited states . Nitro groups may enhance photostability via electron-withdrawing effects, as seen in similar dinitro-substituted oxepines .
Advanced Research Questions
Q. How can molecular docking (e.g., AutoDock Vina) predict the binding affinity of this compound to tubulin for microtubule inhibition?
- Methodological Answer :
- Grid Setup : Define the tubulin binding pocket (e.g., colchicine site) using PDB structures (e.g., 1SA0). Adjust grid dimensions to accommodate the oxepine scaffold .
- Scoring Function : Use AutoDock Vina’s empirical scoring function, which accounts for van der Waals, hydrogen bonding, and electrostatic interactions. Validate predictions with in vitro tubulin polymerization assays .
- Conformational Sampling : Account for the compound’s non-planar ground-state geometry and potential planarization in excited states, which may affect binding .
Q. What experimental approaches resolve contradictions between computational predictions and observed biological activity (e.g., anticancer vs. anti-inflammatory effects)?
- Methodological Answer :
- Dose-Response Assays : Test across multiple cell lines (e.g., MCF-7, HeLa) to differentiate tissue-specific effects.
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain off-target effects.
- Dynamic Light Scattering (DLS) : Assess aggregation tendencies, which can lead to false positives in inhibition assays .
Q. How can photoisomerization of azo-linked this compound derivatives be exploited for spatiotemporal control in biological systems?
- Methodological Answer :
- Photo-Switching : Incorporate fluoroazobenzene moieties to enable reversible E/Z isomerization under visible light (e.g., 450 nm). Monitor isomer ratios via <sup>1</sup>H NMR (olefinic proton splitting: J ≈ 11 Hz for Z-isomer) .
- Biological Testing : Use pulsed-light setups to activate/inhibit microtubule dynamics in real-time, correlating with cellular imaging (e.g., confocal microscopy of tubulin-GFP fusion proteins) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
